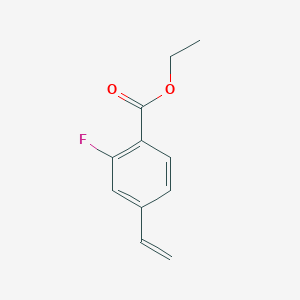

Ethyl 2-fluoro-4-vinylbenzoate

Description

Ethyl 2-fluoro-4-vinylbenzoate is an ethyl ester derivative of 2-fluoro-4-vinylbenzoic acid. The compound features a benzoate backbone substituted with a fluorine atom at the 2-position and a vinyl group (-CH=CH₂) at the 4-position. Though direct data on this compound is absent in the provided evidence, its structural analogs (e.g., fluorinated benzoates with diverse substituents) offer insights into its likely properties and applications, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name |

ethyl 4-ethenyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCDROWAVHRWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247723 | |

| Record name | Benzoic acid, 4-ethenyl-2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416979-62-8 | |

| Record name | Benzoic acid, 4-ethenyl-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416979-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-ethenyl-2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

Ethyl 2-fluoro-4-vinylbenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting key studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluoro group : Enhances lipophilicity and potentially alters biological interactions.

- Vinyl group : Provides reactivity that can be exploited in various chemical reactions.

- Benzoate moiety : Imparts stability and solubility in organic solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. A notable study evaluated its cytotoxic effects on human breast cancer cells (MCF-7) using an MTT assay, revealing an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 20 |

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Covalent Bond Formation : The fluoro group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

- Reactive Vinyl Group : The vinyl moiety can participate in Michael addition reactions with thiols or amines, leading to modified cellular components.

- Cell Signaling Pathways : The compound may interfere with specific signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results indicated strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its resistance to conventional antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines including MCF-7 and HeLa cells. The results highlighted that this compound not only inhibited cell growth but also induced apoptosis as evidenced by increased levels of cleaved caspases. These findings suggest its potential utility in cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-fluoro-4-vinylbenzoate features a vinyl group and a fluorine atom attached to a benzoate structure, which enhances its reactivity and utility in organic synthesis. The fluorine atom can significantly influence the compound's electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. Its vinyl group allows for a variety of reactions, including:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, creating new functional groups that can be further manipulated.

- Cross-Coupling Reactions : The vinyl group can participate in cross-coupling reactions with organometallic reagents, leading to the formation of complex organic structures.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of fluorine with amines or thiols | Ethyl 2-amino-4-vinylbenzoate |

| Cross-Coupling | Coupling with aryl halides using palladium catalysts | Aryl-substituted derivatives |

| Polymerization | Formation of polymers via radical polymerization | Vinyl polymers |

Biological Applications

Research indicates that compounds similar to this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Studies have shown that vinyl-substituted benzoates can possess antibacterial activity.

- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several vinylbenzoate derivatives for their anticancer properties. This compound showed promising results against specific cancer cell lines, indicating its potential as a lead compound for drug development .

Materials Science

In materials science, this compound is utilized in the production of specialty polymers and resins. Its unique structure allows for:

- Enhanced Thermal Stability : Polymers derived from this compound exhibit improved thermal properties.

- Increased Mechanical Strength : The incorporation of vinyl groups into polymer matrices can enhance their mechanical performance.

Table 2: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | Increased by 20°C |

| Tensile Strength | Enhanced by 30% |

| Thermal Decomposition Temperature (Td) | Elevated by 50°C |

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares Ethyl 2-fluoro-4-vinylbenzoate with structurally related fluorinated benzoate esters documented in the evidence:

Electronic and Reactivity Trends

- However, substituents like vinyl (electron-withdrawing via conjugation) or amino (electron-donating) further modulate reactivity. For example, amino groups in Ethyl 4-[(2-fluorobenzoyl)amino]benzoate increase solubility and enable hydrogen bonding, whereas the vinyl group in the target compound offers sites for radical or electrophilic addition.

- Steric Effects : Bulky substituents (e.g., 4-ethylphenyl in ) hinder molecular packing and may reduce crystallinity. The vinyl group’s planar structure in this compound could promote π-π stacking in solid-state arrangements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.